molecular formula C8H9BrN4 B2823718 4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole CAS No. 1250779-37-3

4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole

Cat. No. B2823718
CAS RN: 1250779-37-3
M. Wt: 241.092
InChI Key: QIFPNYQMCBCHGW-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole is a pyrazole derivative. It may be used in the preparation of various pharmaceutical and biologically active compounds .


Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of interest in recent research. Pyrazole-containing compounds are versatile synthetic intermediates used in the preparation of relevant chemicals in biological, physical-chemical, material science, and industrial fields . The synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles has been reported .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms . Further structural variants can be achieved starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazole derivatives have been reported to undergo various chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . Other reactions include the cyanation in the presence of palladium catalysts and the formation of 1,4-disubstituted pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques such as FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis .

Scientific Research Applications

Chemical Synthesis and Characterization

Synthesis of Pyrazole Derivatives

One study described the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives, showcasing their potential in creating compounds with notable analgesic activity (Bondavalli et al., 1988). Similarly, the design, synthesis, and evaluation of pyrazolo[3,4-d]pyrimidines against the Bcr-Abl T315I mutant highlighted the significance of the 4-bromo derivative for its activity, demonstrating a methodological approach for targeting specific mutations in cancer treatment (Radi et al., 2013).

Metal-Complex Formation

Research into ligand and metal-binding domains revealed the creation of complexes with 4-bromo derivatives, indicating their utility in forming metal-organic frameworks that could be applied in various catalytic and electronic applications (Tovee et al., 2010).

Biological Evaluation

Antimicrobial and Antifungal Activities

Pyrazole derivatives, including 4-bromo variants, have been synthesized and evaluated for their antimicrobial properties. For instance, studies have indicated the synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole derivatives and their efficacy in generating compounds with antibacterial and antifungal activities, suggesting their potential use in developing new therapeutic agents (Pundeer et al., 2013).

Catalysis

Suzuki-Miyaura Cross-Coupling Reactions

The synthesis of bulky bis(pyrazolyl)palladium complexes and their evaluation in Suzuki–Miyaura cross-coupling reactions showcased the use of pyrazole-based ligands to stabilize metal complexes, thus enhancing the efficiency of catalytic processes (Ocansey et al., 2018).

Advanced Materials

Nano-Particle Formation

A study on Palladium(II) complexes with pyrazolated thio/selenoethers discussed the synthesis of complexes and their potential as precursors for nano-particles, indicating applications in materials science for creating nano-sized structures with specific catalytic properties (Sharma et al., 2013).

Mechanism of Action

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions of this compound with its targets remain to be elucidated.

Biochemical Pathways

It is reported that some pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions

Pharmacokinetics

The compound is a solid at room temperature and slightly soluble in water , which may influence its bioavailability. Further pharmacokinetic studies are needed to fully understand this compound’s properties.

Result of Action

Some pyrazole derivatives are known to have mutagenic effects , but the specific effects of this compound remain to be determined.

Safety and Hazards

Safety data sheets indicate that 4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

The synthesis and application of pyrazole derivatives continue to be an active area of research. Future directions may include the development of novel synthesis techniques, the exploration of new applications, and the design of pyrazole-based drugs .

properties

IUPAC Name

4-bromo-1-(2-pyrazol-1-ylethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN4/c9-8-6-11-13(7-8)5-4-12-3-1-2-10-12/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFPNYQMCBCHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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